molecular formula C11H13NO3 B12560449 R-Toloxatone

R-Toloxatone

Cat. No.: B12560449
M. Wt: 207.23 g/mol
InChI Key: MXUNKHLAEDCYJL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-Toloxatone involves the reaction between glycidol and m-toluidine to form 3-m-toluidinopropane-1,2-diol. This intermediate is then treated with diethyl carbonate in the presence of sodium methoxide, leading to an intermolecular cycloaddition to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

R-Toloxatone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxymethyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

R-Toloxatone has several scientific research applications:

Mechanism of Action

R-Toloxatone acts as a reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is an enzyme found in norepinephrinergic and serotonergic neurons that regulates the metabolism of serotonin and catecholamines. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to an antidepressant effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-Toloxatone is unique in its specific molecular structure, which allows for selective and reversible inhibition of MAO-A. This selectivity reduces the risk of side effects and interactions compared to irreversible MAO inhibitors .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m1/s1

InChI Key

MXUNKHLAEDCYJL-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C[C@@H](OC2=O)CO

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.